molecular formula C7H7NO2 B12346295 4-Hydroxy-6-methyl-5-methylidenepyridin-2-one

4-Hydroxy-6-methyl-5-methylidenepyridin-2-one

Cat. No.: B12346295
M. Wt: 137.14 g/mol
InChI Key: LQNBPBUIARGEQM-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-5-methylidenepyridin-2-one is a heterocyclic organic compound with a unique structure that includes both hydroxyl and methylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-5-methylidenepyridin-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of malonic acid derivatives and appropriate aldehydes in the presence of a base. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-5-methylidenepyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted pyridines.

Scientific Research Applications

4-Hydroxy-6-methyl-5-methylidenepyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-5-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methylidene groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methyl-2-pyrone
  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 6-Methyl-4-hydroxy-2-pyrone

Uniqueness

4-Hydroxy-6-methyl-5-methylidenepyridin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-hydroxy-6-methyl-5-methylidenepyridin-2-one

InChI

InChI=1S/C7H7NO2/c1-4-5(2)8-7(10)3-6(4)9/h3,9H,1H2,2H3

InChI Key

LQNBPBUIARGEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=C(C1=C)O

Origin of Product

United States

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